1-(4-(Trifluoromethyl)phenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKOWENRSZZLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221318 | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-33-1 | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Nomenclature and Chemical Classification of the Compound
1-(4-(Trifluoromethyl)phenyl)propan-1-one is systematically named according to IUPAC conventions, which clearly define its molecular structure. The name indicates a three-carbon propane (B168953) chain where the first carbon is part of a ketone group (propan-1-one). This ketone is attached to a phenyl ring, which is itself substituted at the fourth position with a trifluoromethyl group.
The compound is known by several synonyms, reflecting its use in various contexts. These include 4'-(Trifluoromethyl)propiophenone and Ethyl 4-(Trifluoromethyl)phenyl Ketone. tcichemicals.com It belongs to the class of organic compounds known as aromatic ketones, which contain a carbonyl group linked to an aromatic ring. More specifically, it is classified as a fluorinated building block, highlighting its role as a fundamental component in the synthesis of more complex molecules. bldpharm.com
| Identifier | Value |
| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]propan-1-one sigmaaldrich.com |
| CAS Number | 711-33-1 sigmaaldrich.com |
| Molecular Formula | C10H9F3O bldpharm.com |
| Molecular Weight | 202.18 g/mol sigmaaldrich.com |
| InChI Key | QFKOWENRSZZLPK-UHFFFAOYSA-N sigmaaldrich.com |
Significance of the Trifluoromethyl Group in Organic and Medicinal Chemistry
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry due to the unique electronic properties it confers upon a molecule. nbinno.com Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, can significantly alter the chemical reactivity and physical properties of the parent molecule. mdpi.comwikipedia.org
Key impacts of the trifluoromethyl group include:
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to increase a drug candidate's half-life. mdpi.comwikipedia.org
Increased Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cellular membranes. This property is crucial for enhancing the bioavailability of therapeutic compounds. nbinno.commdpi.com
Modulation of Acidity and Basicity: The electron-withdrawing effect of the -CF3 group can increase the acidity of nearby functional groups. wikipedia.org This modulation can be critical for optimizing a drug's interaction with its biological target. nbinno.com
Improved Binding Affinity: The unique steric and electronic profile of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors. mdpi.com This can result in increased potency and selectivity of a drug.
The strategic incorporation of the trifluoromethyl group is a widely used tactic in drug design to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. nih.gov Its presence is a feature in numerous FDA-approved drugs, underscoring its importance in the development of effective therapeutics. wikipedia.orgmdpi.com
Overview of Research Trajectories for the Compound
Direct Synthesis Approaches
Direct approaches involve the coupling of a trifluoromethylated phenyl precursor with a three-carbon acyl group or its equivalent. The principal methods include classical electrophilic aromatic substitution and modern transition metal-catalyzed cross-coupling reactions.
Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones via electrophilic aromatic substitution. byjus.com The reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For the synthesis of this compound, this would involve the reaction of (trifluoromethyl)benzene with propanoyl chloride or propanoic anhydride. The mechanism proceeds through the formation of a highly electrophilic acylium ion (CH₃CH₂CO⁺) generated from the interaction between the acylating agent and the Lewis acid. byjus.comyoutube.com This acylium ion is then attacked by the π-electrons of the benzene (B151609) ring, forming a resonance-stabilized intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the final ketone product. byjus.com
Radical trifluoromethylation has emerged as a powerful tool in organofluorine chemistry, primarily for the introduction of a -CF₃ group onto a molecule. acs.org These methods often utilize photoredox catalysis or other radical initiation techniques to generate a trifluoromethyl radical (•CF₃) from various sources like Togni or Umemoto reagents. acs.orgacs.org
While highly effective for creating compounds like α-trifluoromethyl ketones, this strategy is not a direct synthesis for this compound, as the trifluoromethyl group is already present on the aromatic ring. chinesechemsoc.orgprinceton.edulookchem.com The primary application of these techniques is the formation of a C-CF₃ bond, rather than the aryl-ketone C-C bond. acs.orgacs.org However, related radical-based methodologies, such as the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides through dual nickel/photoredox catalysis, have been developed to synthesize various α-trifluoromethyl ketones. acs.org These advanced methods highlight the utility of radical chemistry in constructing complex fluorinated molecules, even if not directly applicable to the primary synthesis of the title compound. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, including the synthesis of aryl ketones. nih.gov The two most prominent examples for this application are the Suzuki-Miyaura and Stille coupling reactions.
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound, such as an arylboronic acid, with an organic halide or triflate. mdpi.com To synthesize this compound, one could couple 4-(trifluoromethyl)phenylboronic acid with propanoyl chloride. nih.govacs.org The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired ketone and regenerate the Pd(0) catalyst. nih.gov
The Stille coupling utilizes an organostannane (organotin) reagent in place of the organoboron compound. wikipedia.orglibretexts.org For instance, the reaction could be performed between propanoyl chloride and (4-(trifluoromethyl)phenyl)tributylstannane. thermofisher.comorganic-chemistry.org While effective and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback. wikipedia.org
These cross-coupling methods offer significant advantages over classical methods like Friedel-Crafts acylation, including milder reaction conditions and high chemoselectivity, making them highly valuable for the synthesis of complex molecules. acs.org
Several specific methods have been reported for the synthesis of trifluoromethyl-substituted propiophenones. These routes often start from readily available precursors and employ various chemical transformations.
| Starting Material | Reagents and Conditions | Product | Yield |
| 4-Bromobenzotrifluoride (B150022) | 1. Mg, Initiator, Organic Solvent2. Diethyl oxalate, -40 to 10°C3. Hydrazine hydrate, NaOH solution, reflux | 2-(4-(Trifluoromethyl)phenyl)acetic acid (precursor to ketone) | Not specified |
| m-Trifluoromethylaniline | 1. HCl, NaNO₂ (Diazotization)2. Isopropenyl acetate, CuCl, NaOAc, 40-60°C | 1-(3-Trifluoromethyl)phenyl-propan-2-one | 57.3% |
This table is interactive and represents a summary of synthetic methods leading to the target compound or closely related isomers and precursors.
One notable pathway involves a Grignard reaction starting from a halogenated benzotrifluoride. For example, 4-bromobenzotrifluoride can be converted to the corresponding Grignard reagent, which is then acylated to yield the desired ketone. guidechem.com Another approach begins with the diazotization of a trifluoromethylaniline, followed by a copper-catalyzed coupling with a suitable propanone synthon. google.com
Synthesis of Precursors and Intermediates
The availability of appropriately substituted starting materials is crucial for the successful synthesis of the target compound. The preparation of trifluoromethylated aromatic precursors is a key preliminary step.
(Trifluoromethyl)benzene and its halogenated derivatives are the most common precursors for the synthesis of this compound.
Industrially, (trifluoromethyl)benzene is produced by reacting benzotrichloride (B165768) with hydrogen fluoride (B91410) (HF) under pressure. wikipedia.org For laboratory-scale synthesis, methods include the coupling of an aryl halide (e.g., phenyl iodide) with trifluoromethyl iodide in the presence of a copper catalyst. wikipedia.org
Halogenated benzotrifluorides, such as 4-bromobenzotrifluoride, are particularly useful intermediates. They can be prepared through several routes. One common method is the bromination of (trifluoromethyl)benzene, though this can lead to a mixture of isomers. A more specific synthesis involves the diazotization of 4-(trifluoromethyl)aniline (B29031) followed by a Sandmeyer-type reaction with a bromide source. Another approach is the fluorination of a brominated benzotrichloride precursor. google.com
| Precursor | Starting Material(s) | Reagents and Conditions | Reference |
| (Trifluoromethyl)benzene | Benzotrichloride | Anhydrous HF, pressurized reactor | wikipedia.org |
| 4-Bromobenzotrifluoride | 1-Bromo-4-iodobenzene | 2-Fluorosulfonyldifluoroacetic acid, CuI, NMP, 80°C | guidechem.com |
| 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)aniline | Diazotization followed by bromination | bloomtechz.com |
| m-Bromo-benzotrifluorides | Substituted benzotrichloride | 1. Bromination (e.g., Br₂, Fe catalyst)2. Fluorination (HF) | google.com |
This interactive table summarizes key methods for preparing essential trifluoromethylated aromatic precursors.
Synthesis of Propionyl-Containing Building Blocks
The construction of this compound relies on the strategic use of propionyl-containing building blocks. Two primary retrosynthetic disconnections are commonly considered: one involving a Friedel-Crafts acylation and the other employing a Grignard reaction.
Friedel-Crafts Acylation: A prevalent method for synthesizing aryl ketones, the Friedel-Crafts acylation, can be effectively applied here. researchgate.netlibretexts.org This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of trifluoromethylbenzene with a propanoyl group. The reaction is typically carried out by treating trifluoromethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netlibretexts.org The Lewis acid activates the propanoyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution; however, under forced conditions, the para-substituted product can be obtained.
Grignard Reaction: An alternative and powerful method for carbon-carbon bond formation is the Grignard reaction. cerritos.edulibretexts.org This approach involves the preparation of a Grignard reagent from a halo-substituted trifluoromethylbenzene, typically 4-bromobenzotrifluoride. This organomagnesium compound, 4-(trifluoromethyl)phenylmagnesium bromide, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. Subsequent acidic workup of the resulting alkoxide intermediate yields the secondary alcohol, 1-(4-(trifluoromethyl)phenyl)propan-1-ol. This alcohol can then be oxidized to the desired ketone, this compound, using common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
| Method | Starting Materials | Reagents | Key Intermediate |
| Friedel-Crafts Acylation | Trifluoromethylbenzene, Propanoyl chloride | AlCl₃ | Propanoylium cation |
| Grignard Reaction | 4-Bromobenzotrifluoride, Propanal | Mg, then H₃O⁺ | 1-(4-(Trifluoromethyl)phenyl)propan-1-ol |
Derivatization and Functionalization Reactions
The presence of the ketone functional group and the trifluoromethyl-substituted aromatic ring in this compound allows for a wide array of derivatization and functionalization reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Oxidation Reactions of the Compound
While the ketone functional group in this compound is already in a relatively high oxidation state, the adjacent methylene (B1212753) group of the propionyl chain can be susceptible to oxidation under specific conditions. Strong oxidizing agents could potentially cleave the molecule. However, more controlled oxidation reactions can be envisioned. For instance, α-hydroxylation of the ketone could be achieved using reagents like molybdenum peroxide. Furthermore, if the ketone were to be reduced to the corresponding secondary alcohol, 1-(4-(trifluoromethyl)phenyl)propan-1-ol, this alcohol could then be further oxidized. Mild oxidation would regenerate the ketone, while stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially lead to cleavage of the carbon-carbon bond adjacent to the aromatic ring, yielding 4-(trifluoromethyl)benzoic acid.
Reduction Reactions of the Compound, including formation of alcohols
The carbonyl group of this compound is readily reduced to a secondary alcohol. masterorganicchemistry.comyoutube.com A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride from the borohydride ion attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields 1-(4-(trifluoromethyl)phenyl)propan-1-ol.
More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used and will similarly produce the secondary alcohol. Complete reduction of the carbonyl group to a methylene group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, which would yield 1-(4-(trifluoromethyl)phenyl)propane.
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | 1-(4-(Trifluoromethyl)phenyl)propan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-(Trifluoromethyl)phenyl)propan-1-ol |
| Wolff-Kishner / Clemmensen | 1-(4-(Trifluoromethyl)phenyl)propane |
Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be very stable and resistant to nucleophilic attack due to the strength of the carbon-fluorine bonds. However, under forcing conditions or with specific reagents, nucleophilic substitution of the fluorine atoms can occur. For instance, strong nucleophiles in polar aprotic solvents at elevated temperatures might lead to substitution. More commonly, the trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at positions ortho and para to it, although the ketone group is also deactivating for this type of reaction.
Reactions at the Ketone Moiety
The ketone moiety is a hub for a variety of chemical transformations beyond simple reduction. One of the most significant reactions is the Wittig reaction, which allows for the conversion of the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganicreactions.org Treatment of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-(4-(trifluoromethyl)phenyl)-1-propene. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
Other reactions at the ketone include the formation of imines and enamines through condensation with primary and secondary amines, respectively. The carbonyl group can also be converted to a thioacetal by reaction with a thiol, which can be useful as a protecting group or for further transformations.
α-Alkylation Reactions
The α-carbon of the ketone (the methylene group of the propionyl chain) possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo alkylation reactions with alkyl halides. For example, treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature would generate the corresponding enolate. Subsequent addition of an alkyl halide, such as methyl iodide, would result in the formation of 2-methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one. This α-alkylation is a fundamental carbon-carbon bond-forming reaction that allows for the elaboration of the side chain of the ketone.
Catalytic Systems in Synthesis
Modern synthetic chemistry heavily relies on metal-based catalysts to achieve high efficiency, selectivity, and functional group tolerance. Palladium and manganese complexes have been instrumental in the synthesis of ketones and their derivatives.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The synthesis of aryl ketones, including those with trifluoromethyl groups, can be achieved through the palladium-catalyzed reaction of an organometallic reagent with an acyl chloride or a related derivative. researchgate.netnih.gov For instance, the synthesis of this compound could potentially be achieved by the coupling of a propanoyl source (like propanoyl chloride) with a 4-(trifluoromethyl)phenyl organometallic reagent in the presence of a palladium catalyst. Another approach involves the cross-coupling of phenyl trifluoroacetates with organoboron compounds, which yields trifluoromethyl ketones. researchgate.net The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.netnih.gov
Manganese-catalyzed reactions have gained prominence as a more sustainable and economical alternative to precious metal catalysis. rsc.orgnih.gov Manganese catalysts are effective in C-H activation, which allows for the direct functionalization of C-H bonds. rsc.orgnih.govresearchgate.netyork.ac.ukrsc.org For the synthesis of ketones, manganese-catalyzed α-alkenylation of ketones with primary alcohols has been reported. rsc.org While not a direct synthesis of the target compound, this methodology showcases the potential of manganese in modifying ketone structures. Manganese-catalyzed C-H functionalization could also be envisioned as a route to construct the trifluoromethylphenyl moiety or to introduce the propionyl group.
Table 3: Examples of Metal-Catalyzed Reactions for Ketone Synthesis
| Catalyst System | Reaction Type | Potential Application in Synthesis of this compound |
| Palladium(0) complexes | Cross-coupling | Reaction of 4-(trifluoromethyl)phenylboronic acid with propanoyl chloride. researchgate.net |
| Manganese(I) complexes | C-H Activation | Direct propionylation of 4-(trifluoromethyl)benzene (hypothetical). nih.govyork.ac.uk |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for the production of enantiomerically pure compounds. Enzymes such as lipases and reductases are widely used for this purpose. researchgate.netnih.govnih.govrsc.org
For a chiral ketone like a derivative of this compound, or for related chiral alcohols, biocatalytic methods can be employed to achieve high stereoselectivity. One common strategy is enzymatic kinetic resolution . researchgate.netnih.govrsc.orgnih.govmdpi.com This process involves the use of an enzyme, often a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) of one enantiomer of a racemic mixture at a much faster rate than the other. researchgate.netnih.gov For instance, the kinetic resolution of racemic 1-(4-(trifluoromethyl)phenyl)ethanol, the corresponding alcohol of the target ketone, has been successfully achieved using lipase-catalyzed transesterification. researchgate.net This suggests that a similar approach could be applied to a racemic mixture of a chiral derivative of this compound.
Another powerful biocatalytic strategy is deracemization , which aims to convert a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. nih.gov This can be accomplished through a one-pot process combining an enantioselective oxidation and an enantioselective reduction. For example, the deracemization of 1-phenylethanols has been demonstrated by coupling a manganese-driven oxidation with an enzymatic reduction. nih.gov Such a chemoenzymatic cascade could potentially be adapted for the stereoselective synthesis of chiral ketones related to this compound.
Table 4: Biocatalytic Strategies for Stereoselective Synthesis
| Biocatalytic Method | Enzyme Type | Principle | Potential Application |
| Enzymatic Kinetic Resolution | Lipase | Selective reaction of one enantiomer in a racemic mixture. researchgate.netnih.gov | Resolution of a racemic chiral derivative of this compound. |
| Deracemization | Oxidoreductase (e.g., ADH) coupled with a chemical oxidant | Oxidation of one enantiomer followed by stereoselective reduction of the resulting ketone to the desired enantiomer. nih.gov | Conversion of a racemic chiral alcohol related to the target ketone into a single enantiomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous evidence of its molecular framework through ¹H, ¹³C, and ¹⁹F nuclei analysis.
¹H NMR Analysis and Chemical Shift Assignments
The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The spectrum is characterized by three distinct sets of signals corresponding to the ethyl group protons and the aromatic protons on the disubstituted benzene ring.
Ethyl Protons : The ethyl group (-CH₂CH₃) gives rise to two signals. A triplet integrating to three protons (3H) appears in the upfield region, characteristic of the terminal methyl (CH₃) group. This signal is split into a triplet by the two adjacent methylene protons. A quartet, integrating to two protons (2H), is observed further downfield and is assigned to the methylene (CH₂) group adjacent to the carbonyl. Its multiplicity is due to coupling with the three methyl protons.
Aromatic Protons : The para-substituted aromatic ring features two sets of chemically non-equivalent protons. Due to the strong electron-withdrawing nature of both the carbonyl and trifluoromethyl groups, these protons are deshielded and resonate in the downfield region of the spectrum. They typically appear as two distinct doublets, each integrating to two protons (2H). The protons ortho to the carbonyl group are generally the most deshielded.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (CH₃) | ~1.2 | Triplet (t) | 3H |
| Methylene (CH₂) | ~3.1 | Quartet (q) | 2H |
| Aromatic (H-2, H-6) | ~8.1 | Doublet (d) | 2H |
| Aromatic (H-3, H-5) | ~7.8 | Doublet (d) | 2H |
¹³C NMR Analysis and Chemical Shift Assignments
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal.
Carbonyl Carbon : The carbon of the ketone group (C=O) is significantly deshielded and appears as a singlet at the lowest field, typically around 198 ppm.
Aromatic Carbons : Four signals are expected for the aromatic carbons. The carbon atom bonded to the trifluoromethyl group (C-4) and the carbon atom bonded to the propanoyl group (C-1) are quaternary and appear as singlets with lower intensity. The two pairs of equivalent CH carbons (C-2/C-6 and C-3/C-5) appear as more intense signals.
Trifluoromethyl Carbon : The carbon of the CF₃ group is also observed, and its signal is split into a quartet due to one-bond coupling with the three fluorine atoms.
Aliphatic Carbons : The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group appear as distinct signals in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~8 |
| Methylene (CH₂) | ~32 |
| Trifluoromethyl (CF₃) | ~124 (quartet) |
| Aromatic (C-3, C-5) | ~126 |
| Aromatic (C-2, C-6) | ~129 |
| Aromatic (C-4) | ~135 (quartet) |
| Aromatic (C-1) | ~139 |
| Carbonyl (C=O) | ~198 |
¹⁹F NMR Analysis for Trifluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique used specifically to characterize the fluorine-containing part of the molecule. Since ¹⁹F has 100% natural abundance and a spin of ½, it provides a clean and distinct signal with no background interference. For this compound, the ¹⁹F NMR spectrum displays a single, sharp singlet. This is because all three fluorine atoms in the CF₃ group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting. The chemical shift for a trifluoromethyl group attached to an aromatic ring typically falls in the range of -60 to -65 ppm relative to a standard like CFCl₃. fishersci.noguidechem.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While 1D NMR spectra suggest the structure, 2D NMR experiments provide definitive proof by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other. For this molecule, a key cross-peak would be observed between the methylene quartet (~3.1 ppm) and the methyl triplet (~1.2 ppm), confirming the presence of the ethyl fragment.
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). It would show correlations between the proton signal at ~1.2 ppm and the carbon signal at ~8 ppm (CH₃), the proton signal at ~3.1 ppm and the carbon signal at ~32 ppm (CH₂), and the aromatic proton signals with their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for mapping the complete molecular framework by identifying longer-range (typically 2-3 bonds) couplings between protons and carbons. Key HMBC correlations for confirming the structure would include:
A correlation from the methylene protons (~3.1 ppm) to the carbonyl carbon (~198 ppm).
Correlations from the methylene protons (~3.1 ppm) to the quaternary aromatic carbon C-1 (~139 ppm).
Correlations from the aromatic protons ortho to the carbonyl group (H-2/H-6, ~8.1 ppm) to the carbonyl carbon (~198 ppm).
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Bands
FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is dominated by absorptions characteristic of an aromatic ketone and a trifluoromethyl group.
The most prominent bands include:
C=O Stretch : A strong, sharp absorption band characteristic of the ketone carbonyl stretch is expected around 1690 cm⁻¹. This frequency is typical for aromatic ketones where conjugation to the phenyl ring slightly lowers the energy of the C=O bond.
C-F Stretches : The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region due to C-F stretching vibrations.
Aromatic C-H and C=C Stretches : Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring result in bands of variable intensity in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretches : The C-H stretching vibrations of the ethyl group's methyl and methylene components are observed as bands just below 3000 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | ~1690 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |
| C-F Stretches | 1300 - 1100 | Very Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₀H₉F₃O. HRMS can distinguish the exact mass of this compound from other compounds with the same nominal mass. The precise measurement allows for the unambiguous determination of the elemental formula, confirming the presence of carbon, hydrogen, fluorine, and oxygen atoms in the correct proportions.
Table 2: Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₉F₃O |
| Nominal Mass | 202 amu |
| Monoisotopic Mass | 202.06055 Da |
Fragmentation Patterns and Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable information for structural elucidation. The fragmentation of this compound is predicted to follow patterns characteristic of aromatic ketones. libretexts.orgchemguide.co.uk
The most prominent fragmentation pathway is the α-cleavage of the bond between the carbonyl carbon and the ethyl group. This results in the loss of an ethyl radical (•C₂H₅, 29 Da) and the formation of a highly stable acylium cation, [CF₃C₆H₄CO]⁺. chegg.comchegg.commassbank.eu This fragment is expected to be the base peak in the mass spectrum. Further fragmentation can occur, such as the loss of a neutral carbon monoxide (CO) molecule from the acylium ion to yield the 4-(trifluoromethyl)phenyl cation, [CF₃C₆H₄]⁺. Other minor fragments corresponding to the phenyl ring and the trifluoromethyl group may also be observed. fluorine1.runist.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway |
| 202 | [C₁₀H₉F₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 173 | [CF₃C₆H₄CO]⁺ | M⁺˙ - •C₂H₅ (α-cleavage) |
| 145 | [CF₃C₆H₄]⁺ | [CF₃C₆H₄CO]⁺ - CO |
| 77 | [C₆H₅]⁺ | Fragmentation of the aromatic ring (less likely) |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.
A search of the current literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures, such as other aromatic ketones and compounds containing the trifluoromethylphenyl moiety, allows for a reliable prediction of its solid-state characteristics. An XRD analysis would involve measuring the diffraction pattern of X-rays passing through a single crystal of the compound. This pattern provides information about the electron density distribution, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Based on the analysis of analogous structures, this compound is expected to crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The molecular conformation would likely feature a nearly planar arrangement of the phenyl ring and the adjacent carbonyl group to maximize π-conjugation. The primary deviation from planarity would be the torsion angle involving the ethyl group. The trifluoromethyl group, due to its size and electronic properties, would influence the intermolecular packing interactions, which are expected to include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.
To illustrate, the crystallographic parameters for a related compound, N-[4-(trifluoromethyl)phenyl]benzamide, are provided below as a model for the type of data an XRD study would yield.
Table 4: Illustrative Crystallographic Data for an Analogous Compound (N-[4-(trifluoromethyl)phenyl]benzamide)
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀F₃NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.987 (1) |
| b (Å) | 8.012 (2) |
| c (Å) | 14.415 (3) |
| α (°) | 75.89 (3) |
| β (°) | 85.01 (3) |
| γ (°) | 70.01 (3) |
| Volume (ų) | 632.9 (2) |
| Z (molecules/unit cell) | 2 |
Data presented is for an analogous compound and serves for illustrative purposes only.
The key conformational feature would be the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. In similar structures, this angle is often small, indicating significant conjugation. The orientation of the ethyl group relative to the carbonyl is also a critical conformational parameter.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool for assessing the structural and spectral properties of organic compounds. mdpi.comresearchgate.net Methods like B3LYP are commonly used to perform these calculations, providing a balance between accuracy and computational cost for a descriptive study of molecular compounds. mdpi.comresearchgate.netnih.gov
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scispace.com Using DFT methods, such as at the B3LYP/6-311G** level, the bond lengths, bond angles, and dihedral angles of the molecule are calculated to describe its stable structure. mdpi.comresearchgate.net This process is crucial as the optimized geometry forms the basis for all other subsequent property calculations, including vibrational frequencies and electronic properties. researchgate.net For complex molecules, this can involve refining crystal structures to correct for steric repulsion and optimize hydrogen bonding.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the electronic properties and reactivity of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-deficient regions. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. researchgate.netscholarsresearchlibrary.com Green areas correspond to regions of neutral or zero potential. researchgate.net This analysis helps in predicting how the molecule will interact with other species and provides insights into its intermolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pearson.comlibretexts.orgwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). pearson.comlibretexts.org
The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. scholarsresearchlibrary.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. scholarsresearchlibrary.com FMO analysis helps in understanding charge transfer within the molecule and its electronic absorption properties. scholarsresearchlibrary.com
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. These calculated frequencies, obtained using DFT methods, are often compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. mdpi.comresearchgate.net The calculations provide a detailed assignment of specific vibrational modes, such as C=O stretching, C-H aromatic stretching, and C-F stretching, to the observed spectral bands. researchgate.net While theoretical frequencies are often slightly higher than experimental ones due to the harmonic approximation, they generally show good agreement after applying a scaling factor. mdpi.com This comparison is crucial for confirming the optimized molecular structure and understanding the molecule's spectroscopic signature. researchgate.netscirp.org
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical parameters derived from DFT calculations serve as descriptors for the global chemical behavior of a molecule. mdpi.com Parameters such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energy values to quantify the molecule's reactivity. mdpi.comresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and susceptibility to chemical reactions. mdpi.com
Fukui Functions and Local Reactivity Analysis
The Fukui function is a local reactivity descriptor used to identify the most reactive sites within a molecule for different types of attacks. nih.govbas.bg It quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. semanticscholar.org
There are three main types of condensed Fukui functions:
fk+ : For predicting nucleophilic attack (where an electron is accepted).
fk- : For predicting electrophilic attack (where an electron is donated).
fk0 : For predicting radical attack.
By calculating these values for each atom in 1-(4-(Trifluoromethyl)phenyl)propan-1-one, one can determine the specific atoms most susceptible to attack, providing a detailed map of local reactivity that complements the insights from MEP and FMO analyses. researchgate.netsemanticscholar.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. tandfonline.comresearchgate.net This analysis provides valuable insights into the electronic structure, bonding, and intermolecular interactions of a molecule.
For this compound, an NBO analysis would quantify the electron density distribution. Key interactions would include the hyperconjugative effects arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. For instance, it would reveal stabilization energies associated with interactions between the lone pairs on the carbonyl oxygen and the antibonding orbitals (σ) of adjacent C-C bonds, or between the π orbitals of the phenyl ring and the antibonding orbitals of the carbonyl group (π C=O) and the trifluoromethyl group.
The analysis quantifies these donor-acceptor interactions using second-order perturbation theory, where the stabilization energy (E(2)) indicates the strength of the interaction. researchgate.net A hypothetical NBO analysis data table for the most significant interactions in this compound is presented below to illustrate the expected findings.
Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) O | σ*(C-Caromatic) | ~4-6 | n → σ* |
| LP(1) O | σ*(Ccarbonyl-Cethyl) | ~3-5 | n → σ* |
| π(Caromatic-Caromatic) | π*(C=O) | ~15-20 | π → π* |
| π(Caromatic-Caromatic) | σ*(C-CF3) | ~2-4 | π → σ* |
| σ(C-H)ethyl | σ*(C=O) | ~1-2 | σ → σ* |
Note: This data is illustrative and based on typical values for similar functional groups. Actual values would require a specific quantum chemical calculation.
Thermodynamic Properties (e.g., Zero-point Energy, Enthalpy, Entropy)
Computational chemistry allows for the calculation of key thermodynamic properties by performing a frequency analysis on an optimized molecular geometry. rutgers.edugaussian.com These calculations are based on statistical thermodynamics and provide fundamental data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. nih.govmdpi.com
Zero-Point Energy (ZPE): This is the residual vibrational energy that a molecule possesses even at absolute zero (0 K) due to quantum mechanical effects. nih.gov It is calculated by summing the energies of the ground vibrational states of all normal modes.
Enthalpy (H): The calculated enthalpy includes the total electronic energy, the ZPVE, and thermal corrections that account for the contributions of translational, rotational, and vibrational motions at a specific temperature (e.g., 298.15 K). researchgate.net
Entropy (S): This property is a measure of the molecular disorder and is calculated from translational, rotational, vibrational, and electronic partition functions. gaussian.com
These values are crucial for predicting the spontaneity and equilibrium of reactions involving the compound. A table of expected thermodynamic values for this compound, derived from a standard DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), is shown below for illustrative purposes.
Table 2: Hypothetical Calculated Thermodynamic Properties for this compound at 298.15 K
| Property | Value | Unit |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | ~105-115 | kcal/mol |
| Thermal Correction to Enthalpy | ~10-15 | kcal/mol |
| Total Enthalpy | Varies with electronic energy | Hartrees |
| Molar Entropy (S) | ~90-100 | cal/mol·K |
Note: These values are estimates. The total enthalpy is typically reported relative to the calculated absolute electronic energy.
Molecular Dynamics (MD) Simulations
Investigation of Molecular Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. bldpharm.comfrontiersin.org By solving Newton's equations of motion for a system, MD simulations can provide detailed information about molecular interactions and conformational flexibility. nih.govyoutube.com
For this compound, an MD simulation could be used to explore its behavior in different environments, such as in a solvent or interacting with a biological target like an enzyme. nih.gov The simulation would reveal the preferred conformations of the molecule, particularly the rotation around the single bonds connecting the ethyl group and the phenyl ring to the carbonyl carbon. It would also characterize non-covalent interactions, such as hydrogen bonds or van der Waals forces, with surrounding molecules. nih.gov For instance, in a biological context, MD simulations can elucidate the stability of the compound within an enzyme's active site, identifying key amino acid residues that contribute to binding. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Modeling
Computational Approaches to Correlate Structure with Biological Activity
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. rutgers.edu These models are essential in drug discovery for predicting the activity of new molecules and optimizing lead compounds. dntb.gov.ua
The trifluoromethylphenyl ketone motif is present in various biologically active molecules, including enzyme inhibitors. nih.govbeilstein-journals.org A QSAR study on a series of derivatives of this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). jmaterenvironsci.com
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC50 values). physchemres.orgfrontiersin.org Such a model for derivatives of this compound would help identify which structural features are critical for its biological function. For example, studies on related structures have shown that properties like electronegativity and specific electronic features can govern inhibitory activity. tandfonline.com The resulting model could guide the synthesis of new analogues with potentially enhanced potency.
Pharmacological and Biological Research Applications
Medicinal Chemistry Development
Role as a Building Block for Drug Development
1-(4-(Trifluoromethyl)phenyl)propan-1-one serves as a crucial building block in medicinal chemistry for the development of new pharmaceutical agents. Its structure, featuring a trifluoromethylphenyl group, is a key component in the synthesis of a wide array of therapeutic compounds. The process of drug discovery often relies on the use of such foundational molecules, known as building blocks, to construct more complex structures with desired pharmacological activities.
The synthetic strategy for creating new drug candidates often involves modifying existing molecular frameworks to enhance their efficacy and safety. The trifluoromethylphenylpropanone moiety is a valuable scaffold in this process. For instance, it has been utilized in the synthesis of vicriviroc (B613818), an investigational drug for HIV-1 infection. One synthetic route to vicriviroc starts with the bromination of 1-(4-(trifluoromethyl)phenyl)ethan-1-one, a closely related compound, highlighting the utility of this chemical class as starting materials in multi-step syntheses. jelsciences.comjelsciences.com
The incorporation of fluorinated building blocks is a dominant approach in modern drug discovery. nih.gov The presence of the trifluoromethyl group in this compound is particularly significant due to the unique properties it imparts to the final drug molecule. nih.govnih.govresearchgate.net These properties can include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. mdpi.comnih.gov The adaptability of this building block allows for its incorporation into various molecular architectures, leading to the development of novel therapeutics across different disease areas.
Design of Fluorinated Organic Compounds with Enhanced Biological Activity
The design of fluorinated organic compounds is a well-established strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. mdpi.commdpi.comwechemglobal.com The trifluoromethyl group (-CF3), a key feature of this compound, plays a pivotal role in this context. mdpi.comnih.gov Its incorporation into drug molecules can significantly enhance their biological activity through various mechanisms. wechemglobal.com
One of the primary advantages of the trifluoromethyl group is its ability to increase the metabolic stability of a compound. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. mdpi.com This increased stability can lead to a longer duration of action and improved bioavailability of the drug. wechemglobal.comnumberanalytics.com
Furthermore, the trifluoromethyl group can enhance the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with biological targets. mdpi.comnih.gov This property is crucial for drugs that need to reach intracellular sites of action. The electron-withdrawing nature of the -CF3 group can also alter the electronic properties of the aromatic ring, influencing how the molecule binds to its target receptor or enzyme. researchgate.netmdpi.com These modifications can lead to stronger and more selective interactions, resulting in enhanced therapeutic effects. mdpi.comnih.gov The strategic placement of fluorine-containing groups like trifluoromethyl is a key consideration in the rational design of new drugs with improved efficacy and pharmacokinetic properties. tandfonline.com
Specific Examples of Drug Candidates and Analogs Incorporating the Trifluoromethylphenylpropanone Moiety
The this compound scaffold is a key structural component in a variety of drug candidates and their analogs. A notable example is Torin1 , a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. nih.govnih.gov Torin1, with the chemical name 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] mdpi.comacs.orgnaphthyridin-2(1H)-one, incorporates the trifluoromethylphenyl group and has demonstrated efficacy in preclinical cancer models. nih.govnih.govmit.edu
Another significant application of this moiety is in the development of antagonists for the calcitonin gene-related peptide receptor (CGRPR), which are used for the preventive treatment of migraines. Atogepant , a recently approved drug, features a trifluorinated phenyl group that contributes to its high binding affinity to the CGRPR. nih.gov
Furthermore, analogs of this structural class have been explored for their potential as antidiabetic agents. For instance, the compound 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione has shown promising results as a multi-target antidiabetic agent in in-vitro studies. nih.gov Additionally, novel aryl-urea derivatives containing the trifluoromethylphenyl structure have been synthesized and evaluated for their anticancer and antimicrobial activities, with some compounds showing potent inhibitory effects. nih.gov
The versatility of the trifluoromethylphenylpropanone core is also evident in its use to create dual peroxisome proliferator-activated receptor (PPAR) α/δ agonists and potent angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.gov These examples underscore the broad therapeutic potential of compounds derived from this essential chemical building block.
Biological Activity Modulation
Enzyme Inhibition Studies
The this compound scaffold has been instrumental in the development of various enzyme inhibitors. For example, Torin1, which contains this moiety, is a potent inhibitor of the mTOR kinase, a key enzyme in cell growth and proliferation. nih.govnih.gov
Derivatives of this compound have also been investigated for their ability to inhibit other enzymes. A series of trifluoromethyl-containing analogs of captopril (B1668294) and enalaprilat (B1671235) were synthesized and evaluated for their inhibition of angiotensin-converting enzyme (ACE). One captopril analog, where a trifluoromethyl group replaced a methyl group, demonstrated extremely potent ACE inhibition with an IC50 value of 3 x 10-10 M in vitro. nih.gov This high potency is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group. nih.gov
Furthermore, a stereopure compound, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, which incorporates the trifluoromethylphenyl structure, has been shown to be a potential multi-target inhibitor for enzymes relevant to diabetes, including α-glucosidase and α-amylase. nih.gov These studies highlight the importance of the trifluoromethylphenylpropanone core in designing effective enzyme inhibitors for various therapeutic targets.
| Compound/Analog | Target Enzyme | In Vitro Potency (IC50) | Reference |
| Captopril Analog | Angiotensin-Converting Enzyme (ACE) | 3 x 10⁻¹⁰ M | nih.gov |
| Enalaprilat Analogs | Angiotensin-Converting Enzyme (ACE) | 2-6 x 10⁻⁸ M | nih.gov |
| 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | α-glucosidase | 6.28 µM | nih.gov |
| 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | α-amylase | 4.58 µM | nih.gov |
| 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 µM | nih.gov |
Receptor Binding Assays
Receptor binding assays are fundamental in drug discovery to determine how a compound interacts with its biological target. These assays measure the affinity of a ligand for a receptor and are crucial for understanding the potency and selectivity of potential drug candidates. merckmillipore.comnih.gov The this compound moiety has been incorporated into molecules designed to bind to specific receptors.
For instance, atogepant, a calcitonin gene-related peptide receptor (CGRPR) antagonist, contains a trifluorobenzene group which significantly enhances its binding affinity (Ki = 0.015 nM) compared to its non-fluorinated counterpart (Ki = 0.067 nM). nih.gov This demonstrates the profound effect the trifluoromethyl group can have on receptor-ligand interactions.
The development of compounds targeting various receptors often involves screening libraries of molecules in competitive binding assays. merckmillipore.com In these assays, a radiolabeled ligand with known affinity for the receptor is used to compete with the test compounds. The ability of a test compound to displace the radiolabeled ligand indicates its binding affinity. This technique is widely used to identify and optimize new chemical entities that can modulate receptor activity. merckmillipore.com The structural features of the 1-(4-(trifluoromethyl)phenyl)propan-one core make it a valuable component in the design of ligands for a range of receptors, contributing to the development of new therapeutics.
Interaction with Biological Macromolecules (e.g., Proteins)
Derivatives containing the 1-(4-(trifluoromethyl)phenyl) structure have been shown to interact with various biological macromolecules, which is fundamental to their pharmacological effects. Synthetic cathinones, which can be derived from this propiophenone, exert their psychoactive effects by interacting with plasma membrane transporter proteins for monoamines like dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govresearchgate.net These compounds can act as either transporter substrates, promoting the release of neurotransmitters, or as potent inhibitors that block neurotransmitter reuptake. nih.govresearchgate.net
In the context of cancer research, more complex molecules incorporating the trifluoromethylphenyl group have been developed as potent and selective inhibitors of key proteins. For instance, a benzonaphthyridinone derivative was found to be a highly potent inhibitor of the mTOR protein, a critical regulator of cell growth and proliferation. nih.gov Another study identified a maleimide (B117702) derivative containing a trifluoromethylphenylamino group as an inhibitor of several protein kinases, which also demonstrated the ability to intercalate into DNA. mdpi.com Furthermore, research into the WNT signaling pathway led to the discovery of an inhibitor of the Dishevelled 1 (DVL1) protein, which plays a role in cancer proliferation. mdpi.com These interactions highlight the versatility of the trifluoromethylphenyl moiety in designing molecules that can bind to diverse biological targets, including enzymes and nucleic acids.
Therapeutic Area Applications
The structural motif of this compound is integral to various compounds investigated for a range of therapeutic applications.
Several classes of compounds featuring the trifluoromethylphenyl group have demonstrated notable antimicrobial activity. Chalcone derivatives substituted with trifluoromethyl groups have been synthesized and evaluated for their efficacy against pathogenic bacterial and fungal strains. nih.gov Studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have revealed their potential as growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also found to be effective in preventing and eradicating biofilms. nih.gov The trifluoromethyl group in these pyrazole derivatives was noted to reduce toxicity against human cells while maintaining potency against MRSA. nih.gov
Table 1: Antimicrobial Activity of Selected Trifluoromethylphenyl Derivatives
| Compound Class | Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Trifluoromethyl Substituted Chalcones | Gram-positive and Gram-negative bacteria, Fungi | Showed varying degrees of antibacterial and antifungal activity. | nih.gov |
| N-(trifluoromethyl)phenyl Pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | Effective growth inhibitors; prevented and eradicated biofilms. | nih.gov |
| 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one Derivatives | Klebsiella pneumoniae, E. coli | Demonstrated good inhibitory activity against tested bacterial strains. | researchgate.net |
The trifluoromethylphenyl structure is a component of numerous molecules investigated for their anticancer properties. These compounds often function by inhibiting proteins crucial for cancer cell survival and proliferation. A notable example is a derivative designed as a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR), which has shown efficacy in a xenograft model for cancer. nih.gov
Other research has focused on different molecular targets. Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines, with some compounds showing significant activity. nih.gov A maleimide derivative featuring a trifluoromethylphenylamino group was found to possess high toxicity towards colon and cervical carcinoma cells, inducing apoptosis through a mitochondria-dependent pathway and causing DNA damage. mdpi.com Additionally, a selective inhibitor of the Dishevelled 1 (DVL1) protein, implicated in the WNT signaling pathway, has been identified as a potential therapeutic agent against WNT-dependent colon cancer. mdpi.com
Table 2: Anticancer Activity of Selected Trifluoromethylphenyl Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| Benzonaphthyridinone Derivative (Torin1) | U87MG (Glioblastoma) | mTOR inhibitor | Efficacious in a xenograft model at 20 mg/kg. | nih.gov |
| Maleimide Derivative (MI-1) | HCT116 (Colon), HeLa (Cervical), SK-MEL-28 (Melanoma) | Protein kinase inhibitor | High toxicity towards cancer cells (GI50: 0.75–7.22 µg/mL); induced apoptosis. | mdpi.com |
| Thiazolo[4,5-d]pyrimidine Derivative (3b) | NCI-60 panel | Not specified | Proved to be the most active among the newly synthesized compounds in the NCI-60 screen. | nih.gov |
| Indole Carboxamide Derivative ((S)-1) | HCT116 (Colon) | DVL1 inhibitor | Inhibited DVL1 (EC50: 0.49 µM) and cell growth (EC50: 7.1 µM). | mdpi.com |
Research into the antidiabetic applications of trifluoromethylphenyl-containing compounds has explored their ability to inhibit carbohydrate-hydrolyzing enzymes. nih.gov The inhibition of enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes, as it can slow the breakdown of carbohydrates and reduce post-meal blood glucose spikes. nih.govnih.gov Studies on 2-[4-(Trifluoromethyl) phenyl]-1H-benzimidazole crystals have been conducted to assess their antidiabetic profile. researchgate.netresearchgate.net This line of research suggests that heterocyclic compounds incorporating the trifluoromethylphenyl moiety could serve as a basis for developing new agents for glycemic control. researchgate.netresearchgate.net
The this compound scaffold is a precursor to molecules with significant neuropharmacological activity, falling into two distinct categories: synthetic cathinones and selective serotonin reuptake inhibitors (SSRIs).
Synthetic cathinones are derivatives of the naturally occurring psychoactive compound cathinone. nih.govresearchgate.net The derivative 2-(Methylamino)-1-[4-(trifluoromethyl)phenyl] propan-1-one is a ring-substituted cathinone. nih.gov These substances typically act as psychomotor stimulants by increasing the extracellular levels of monoamine neurotransmitters in the brain. nih.govresearchgate.net They achieve this by interacting with and either inhibiting or reversing the function of dopamine, norepinephrine, and serotonin transporters. nih.gov
In contrast, the same core chemical idea is found in the structure of Fluoxetine, a widely prescribed antidepressant. nih.govwikipedia.org Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is a selective serotonin reuptake inhibitor (SSRI). nih.govwikipedia.org Its mechanism of action involves binding to the serotonin transporter (SERT), which blocks the reabsorption of serotonin into the presynaptic neuron. nih.gov This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. nih.gov The presence of the trifluoromethylphenyl group in these different classes of molecules underscores its importance in designing compounds that target the central nervous system's monoamine transporter systems.
The emergence of drug-resistant strains of Mycobacterium tuberculosis has driven the search for new anti-tubercular agents. Compounds containing the trifluoromethylphenyl moiety have been identified as having potential in this area. A series of trifluoromethyl pyrimidinone compounds were discovered through a whole-cell screen against Mycobacterium tuberculosis. nih.govnih.gov These compounds showed potent activity, with some demonstrating a minimum inhibitory concentration (MIC) of less than 5 µM. nih.govnih.gov While some molecules in the series showed cytotoxicity against eukaryotic cells, further optimization led to the identification of promising candidates with good activity and no cytotoxicity. nih.gov The series was particularly effective against Gram-positive bacteria but inactive against Gram-negative bacteria. nih.govnih.gov Other research has explored 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a related fluorinated compound, which exhibited promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com
Potential in Treating Human African Trypanosomiasis
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma and transmitted by the tsetse fly. sci-hub.senih.gov The disease is considered fatal if left untreated, progressing from initial symptoms like fever and headache to a second stage involving neurological damage and sleep cycle disturbances. nih.govjst.go.jp Current therapeutic options are limited, often hindered by toxicity, difficult administration routes, and increasing parasite resistance, creating an urgent need for novel, effective, and safer drugs. sci-hub.se
While specific research focusing exclusively on this compound for the treatment of HAT is not extensively documented in publicly available literature, its structural motif—the trifluoromethyl ketone—is a key feature in several compounds under investigation for antitrypanosomal activity. The trifluoromethyl ketone group is recognized for its role in designing inhibitors for various enzymes, including proteases essential for parasite survival. nih.gov
Researchers have explored the synthesis of trifluoromethyl ketones as precursors and key intermediates for compounds aimed at treating parasitic diseases, including HAT. nih.govsci-hub.se For instance, peptidyl trifluoromethyl ketones have been identified as potent inhibitors of cysteine proteases like cruzain, which is vital for Trypanosoma cruzi (the parasite causing Chagas disease) and is related to proteases in Trypanosoma brucei. nih.gov Some cruzain inhibitors containing this moiety have demonstrated effectiveness in cell cultures of Trypanosoma brucei brucei, highlighting the potential of this chemical class. nih.gov Furthermore, synthetic pathways to produce novel distamycin analogues with potent and selective activity against African trypanosomes have utilized trifluoroketone intermediates. sci-hub.se These research avenues underscore the importance of the trifluoromethyl ketone scaffold in the ongoing search for new therapeutic agents to combat this neglected tropical disease.
Pharmacokinetic and Pharmacodynamic Considerations
Influence of Trifluoromethyl Groups on Lipophilicity and ADME Properties
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates, particularly their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The -CF3 group significantly impacts a molecule's lipophilicity, a critical factor for membrane permeability and oral bioavailability.
Fluorination strategies, including the addition of a -CF3 group, have been shown to improve multiple ADME parameters simultaneously. In some cases, this modification not only enhances permeability but can also lead to improved aqueous solubility and reduced in vivo clearance, resulting in significantly better oral exposure. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group alters the electronic properties of the molecule, which can influence how it interacts with metabolic enzymes and transporters, further shaping its ADME profile. nih.govnih.gov
| ADME Parameter | Influence of Trifluoromethyl (-CF3) Group | Underlying Mechanism |
|---|---|---|
| Absorption & Permeability | Generally Increased | Enhances lipophilicity, facilitating passage across lipid membranes. nih.govbeilstein-journals.org |
| Distribution | Modulated | Increased lipophilicity can alter partitioning into tissues and affect volume of distribution. nih.gov |
| Metabolism | Generally Decreased (Increased Stability) | High C-F bond strength resists metabolic cleavage by enzymes like cytochrome P450. nih.govnih.gov |
| Excretion | Altered | Changes in metabolism and physicochemical properties can modify clearance pathways and rates. researchgate.net |
Metabolic Stability and Drug Potency Enhancement
A primary reason for incorporating a trifluoromethyl group into a drug candidate is to enhance its metabolic stability. sci-hub.se The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. nih.gov This inherent strength makes the -CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which are common pathways for drug metabolism. nih.govnih.gov By blocking potential metabolic hotspots, the -CF3 group can prolong the drug's half-life in the body, potentially leading to a longer duration of action. nih.gov Studies on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group provided a "global metabolic protective effect," drastically reducing the number of metabolic products formed.
Beyond stability, the trifluoromethyl group can also directly enhance a drug's potency. Its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which may lead to stronger binding interactions, such as hydrogen bonds, with the biological target. sci-hub.se The steric bulk of the -CF3 group, which is larger than a methyl group, can also improve binding affinity and selectivity by promoting better hydrophobic interactions within the target's binding pocket. nih.gov While not universally true, the substitution of a methyl group with a trifluoromethyl group has been shown in some cases to increase biological activity by an order of magnitude or more. nih.gov
| Bond Type | Bond Dissociation Energy (kJ/mol) | Implication for Drug Design |
|---|---|---|
| Carbon-Fluorine (C-F) | ~485 | High energy required to break the bond leads to increased metabolic stability. nih.gov |
| Carbon-Hydrogen (C-H) | ~414 | More susceptible to metabolic oxidation compared to the C-F bond. nih.gov |
In Vitro and In Vivo Efficacy and Safety Assessments
The preclinical evaluation of compounds containing a trifluoromethyl group involves a range of in vitro and in vivo assays to determine their efficacy and to conduct initial safety assessments. These studies are essential to validate the therapeutic potential of a drug candidate before it can be considered for further development.
In vitro assessments typically involve testing the compound against a specific biological target (e.g., an enzyme or receptor) or in cell-based models of a disease. For instance, in the development of anti-infective agents, trifluoromethylated compounds would be tested for their ability to inhibit the growth of the pathogen in culture.
Following promising in vitro results, in vivo studies are conducted in animal models to evaluate the compound's efficacy in a living system. These studies provide crucial information on how the compound behaves with respect to its ADME properties and whether the in vitro potency translates to a therapeutic effect. For example, in a study of (trifluoromethyl)pyridines as anti-Chlamydia trachomatis agents, the efficacy of lead compounds was assessed in a mouse infection model. The study measured the reduction in chlamydial shedding over time in treated mice compared to a control group. The compound that demonstrated superior in vitro activity also showed the highest efficacy in vivo, significantly reducing the bacterial load. Such studies are critical for establishing a correlation between laboratory findings and potential clinical outcomes.
Table: Example of In Vivo Efficacy of a Trifluoromethylated Compound Against C. muridarum Infection in Mice
This table illustrates typical data from an in vivo efficacy study, using published results for (trifluoromethyl)pyridine compounds as an example. The data represents the total chlamydial shedding (Area Under the Curve) over the course of the infection.
| Treatment Group | Mean Area Under the Curve (AUC) of Chlamydial Shedding (± SEM) | Significance vs. Control (p-value) |
|---|---|---|
| Control (DMSO) | 2.58 × 10⁷ ± 1.78 × 10⁶ | N/A |
| Compound 1 (Trifluoromethylated) | 8.54 × 10⁶ ± 1.18 × 10⁶ | p ≤ 0.001 |
| Compound 20 (Trifluoromethylated) | 3.57 × 10⁶ ± 8.66 × 10⁵ | p ≤ 0.001 |
Material Science and Other Scientific Applications
Polymer and Catalyst Development
The incorporation of fluorine-containing moieties, such as the trifluoromethyl group present in 1-(4-(Trifluoromethyl)phenyl)propan-1-one, into polymer structures is a well-established strategy for enhancing material properties. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and specific surface properties due to the high electronegativity and low polarizability of the fluorine atom. While direct polymerization of this compound as a monomer is not commonly reported, it could potentially serve as a precursor or building block in the synthesis of more complex monomers.
In the realm of catalysis, metal complexes incorporating ligands derived from or similar to this compound could exhibit unique catalytic activities. The electron-withdrawing nature of the trifluoromethyl group can influence the electron density at the metal center, thereby modulating the catalytic efficiency and selectivity of the complex in various chemical transformations. Research into such catalytic systems would be a necessary step to ascertain any specific applications.
Development of Advanced Materials with Specific Electronic or Optical Properties
The trifluoromethylphenyl group is a key component in the design of materials with tailored electronic and optical properties. The strong electron-withdrawing effect of the -CF3 group can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This modulation is crucial in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In the field of optics, the presence of the trifluoromethyl group can influence the refractive index and nonlinear optical (NLO) properties of materials. Organic materials with high NLO responses are sought after for applications in photonics and optical communications. The synthesis of chromophores and polymers incorporating the this compound backbone could potentially lead to materials with interesting optical properties, although specific research in this area is yet to be widely published.
Further investigation into the synthesis and characterization of polymers and materials derived from this compound is required to fully understand and exploit its potential in material science.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Improved Yields and Selectivity
The synthesis of trifluoromethyl ketones (TFMKs), including 1-(4-(trifluoromethyl)phenyl)propan-1-one, presents unique challenges. researchgate.netnih.gov Traditional methods often require harsh conditions or rely on reagents that are difficult to handle. Future research is focused on developing more efficient, selective, and environmentally benign synthetic strategies.
Key areas for improvement in the synthesis of this compound and its derivatives include:
Catalyst Development: Designing new catalysts that can operate under milder conditions and offer greater control over regioselectivity and stereoselectivity.
Flow Chemistry: Utilizing continuous-flow processes to improve reaction efficiency, safety, and scalability, which is particularly important when handling potentially hazardous fluorinated reagents. researchgate.net
Green Chemistry: Employing more environmentally friendly solvents and reagents to reduce the ecological footprint of the synthesis.
Further Elucidation of Structure-Activity Relationships for Targeted Therapeutic Design
Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective therapeutic agents. For this compound, the trifluoromethyl group is a key determinant of its biological activity. mdpi.comwikipedia.org It significantly influences the molecule's electronic properties and its ability to interact with biological targets. mdpi.com
Future SAR studies will need to systematically explore how modifications to different parts of the molecule affect its biological function. This includes alterations to the phenyl ring, the position and nature of substituents, and modifications to the propanone side chain. For example, studies on related compounds have shown that even small changes to the scaffold can lead to significant differences in inhibitory potency and isoform selectivity against certain enzymes. nih.govnih.gov
| Modification Site | Structural Change | Potential Impact on Biological Activity |
|---|---|---|
| Phenyl Ring | Addition of further substituents (e.g., -OH, -NH2, -Cl) | May alter binding affinity and selectivity for target proteins by introducing new hydrogen bonding or hydrophobic interactions. |
| Trifluoromethyl Group | Relocation to ortho- or meta- position | Could change the electronic distribution and steric profile, potentially altering target recognition and metabolic stability. |
| Propanone Side Chain | Extension or branching of the ethyl group | Can influence lipophilicity and how the molecule fits into the binding pocket of a target enzyme or receptor. |
| Ketone Group | Reduction to a hydroxyl group or replacement with another functional group | May change the mode of interaction with the target (e.g., from a covalent to a non-covalent inhibitor) and affect metabolic pathways. |
Systematic studies will help in building a comprehensive map of how structural changes translate to functional outcomes, guiding the rational design of new drug candidates with improved therapeutic profiles.
Exploration of New Biological Targets and Therapeutic Areas
Derivatives based on the this compound scaffold have been investigated primarily for their potential as anticancer and anti-inflammatory agents. nih.gov However, the unique properties conferred by the trifluoromethyl group suggest that this class of compounds could be active against a broader range of biological targets.
Future research should aim to explore new therapeutic avenues. The ability of trifluoromethyl ketones to act as enzyme inhibitors makes them attractive candidates for diseases where specific enzymes are dysregulated. researchgate.netnih.gov Potential new areas of investigation include:
Neurodegenerative Diseases: Targeting enzymes involved in the pathogenesis of diseases like Alzheimer's or Parkinson's.
Infectious Diseases: Developing inhibitors for essential enzymes in bacteria, viruses, or fungi. The metabolic stability of trifluoromethylated compounds could be advantageous in developing long-acting antimicrobial agents. researchgate.net
Metabolic Disorders: Exploring the potential to modulate enzymes involved in metabolic pathways related to conditions such as diabetes or obesity.
Screening libraries of derivatives against a wide array of biological targets will be a crucial step in identifying new therapeutic opportunities for this versatile chemical scaffold.
Advanced Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern drug discovery. For this compound and its derivatives, advanced computational techniques can accelerate the design and optimization process.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues based on their structural features. mdpi.commdpi.com These models can help prioritize which compounds to synthesize and test, saving significant time and resources. ljmu.ac.uk Techniques like Comparative Molecular Field Analysis (CoMFA) can provide three-dimensional maps of the structural features that are critical for activity, offering insights into how new molecules might interact with their biological targets. nih.gov
Furthermore, molecular dynamics simulations can be used to study the stability of ligand-protein complexes and to understand the dynamic nature of these interactions. nih.gov The application of machine learning and artificial intelligence, such as transfer learning approaches, can further enhance the predictive power of these models, especially when dealing with smaller datasets. nih.gov
| Computational Technique | Application | Potential Outcome |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity of novel derivatives based on their physicochemical properties. | Rapid identification of promising candidates for synthesis and experimental testing. |
| Molecular Docking | Simulating the binding of derivatives to the active site of a target protein. | Understanding key interactions and guiding the design of more potent inhibitors. |
| Molecular Dynamics (MD) Simulations | Analyzing the stability and conformational changes of the protein-ligand complex over time. | Validation of docking results and deeper insight into the binding mechanism. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | In silico prediction of the pharmacokinetic and toxicity profiles of new compounds. | Early identification of candidates with poor drug-like properties, reducing late-stage failures. |
Investigation of Long-Term Biological Effects and Toxicity Profiles
A critical aspect of developing any new therapeutic agent is a thorough understanding of its long-term biological effects and toxicity profile. The trifluoromethyl group is generally considered to be metabolically stable due to the high strength of the carbon-fluorine bond. reddit.com This stability is often a desirable trait in drug design as it can lead to a longer half-life.
However, this same stability can also raise concerns about potential bioaccumulation and long-term toxicity. While the CF3 group is generally inert, there are instances where fluorinated compounds can be metabolized to release potentially toxic species, such as fluoride (B91410) ions or fluoroacetic acid. acs.orgnih.govresearchgate.netnih.gov Although this is less common for the highly stable trifluoromethyl group, it is a possibility that must be investigated.
Therefore, comprehensive long-term toxicological studies are essential. These studies should include:
Chronic toxicity studies in animal models to assess effects after prolonged exposure.
Metabolism studies to identify all major and minor metabolites and to determine if any potentially toxic byproducts are formed.
Genotoxicity and carcinogenicity assays to evaluate the potential for long-term adverse effects.
A thorough understanding of the long-term safety profile is crucial before any derivative of this compound can be considered for clinical development.
Q & A
Q. What are the common synthetic routes for 1-(4-(Trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation between 4-(trifluoromethyl)acetophenone and benzaldehyde derivatives under basic conditions (e.g., NaOH in ethanol). Alternative methods include Friedel-Crafts acylation using propanoyl chloride and trifluoromethylbenzene derivatives with Lewis acids like AlCl₃ . Reaction optimization studies indicate that solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios significantly affect yields (reported 54–87% in analogous syntheses) .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify ketone carbonyl signals (~200–210 ppm for ¹³C) and trifluoromethyl group splits (e.g., δ −40 ppm in ¹⁹F NMR). Aromatic protons appear as distinct multiplets .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉F₃O) with high precision (<2 ppm error) .
- IR Spectroscopy : Confirms carbonyl stretches (~1680–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-deficient sites, such as the ketone carbonyl, which is susceptible to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals low LUMO energy at the carbonyl, aligning with experimental observations of Grignard or hydride additions . Comparative studies with non-fluorinated analogs show enhanced electrophilicity due to the electron-withdrawing trifluoromethyl group .
Q. What strategies resolve contradictions in reported biological activities of this compound?
Discrepancies in antimicrobial or enzyme inhibition data often arise from assay conditions (e.g., solvent, pH) or structural analogs. For example:
- Bioactivity : Analogous compounds with chloro-substituents show higher potency than trifluoromethyl derivatives in in vitro assays .
- Metabolic Stability : Fluorinated compounds exhibit prolonged half-lives due to resistance to oxidative degradation, as shown in hepatocyte microsomal studies . Standardizing assay protocols and using SAR (Structure-Activity Relationship) models can mitigate inconsistencies .
Q. How do late-stage functionalization methods enhance the utility of this ketone in drug discovery?
C-H trifluoromethylthiolation (e.g., using PhthSCF₃ reagents) enables direct modification of benzylic positions, yielding derivatives like 1-(4-(1-((trifluoromethyl)thio)ethyl)phenyl)propan-1-one. This approach retains the ketone core while introducing sulfur-based pharmacophores, improving binding affinity in target proteins .
Methodological Challenges
Q. What are the key challenges in scaling up the synthesis of this compound?
- Purification : Column chromatography is often required due to by-products (e.g., aldol adducts), which complicates large-scale production .
- Yield Optimization : Catalytic systems (e.g., Grubbs-2 catalyst for allylation) improve efficiency but require strict anhydrous conditions .
- Safety : Exothermic reactions during ketone formation necessitate controlled temperature gradients .
Q. How can conflicting spectral data for derivatives be reconciled?
Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) arise from solvent effects or impurities. For example:
- Deuteration Studies : Re-running spectra in deuterated DMSO vs. CDCl₃ resolves splitting ambiguities .
- 2D NMR : HSQC and HMBC correlations unambiguously assign quaternary carbons adjacent to the trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
